Methyl 3-chloro-6-iodopyrazine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR spectra can be predicted using computational tools:
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion [M+H]⁺ is observed at m/z 298.46, with isotopic patterns reflecting chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (monoisotopic). Fragmentation pathways likely involve loss of iodine (-127 amu) and methyl radical (-15 amu).
Computational Chemistry Insights
Topological Polar Surface Area (TPSA)
The TPSA, calculated using fragment-based methods, is 58.2 Ų , accounting for the ester oxygen (26.3 Ų) and pyrazine nitrogens (12.0 Ų each). This value indicates moderate polarity, consistent with solubility in aprotic solvents like dimethyl sulfoxide.
Partition Coefficient (LogP)
The experimental LogP of 2.1 ± 0.3 suggests moderate lipophilicity, aligning with its halogen content. Computational models (e.g., XLogP3) estimate comparable values, reflecting balanced hydrophobic (iodine, methyl ester) and hydrophilic (pyrazine nitrogens) contributions.
Rotatable Bonds
The compound has two rotatable bonds :
- The methyl ester’s C-O bond
- The carboxylate’s O-C bond
Conjugation between the ester and pyrazine ring limits rotation, favoring a planar conformation that maximizes resonance stabilization.
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| TPSA | 58.2 Ų | Fragment-based |
| LogP | 2.1 ± 0.3 | Experimental |
| Rotatable Bonds | 2 | SMILES analysis |
| H-Bond Acceptors | 4 | Structure-based |
| H-Bond Donors | 0 | Structure-based |
Properties
Molecular Formula |
C6H4ClIN2O2 |
|---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
methyl 3-chloro-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4ClIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |
InChI Key |
IXUAICVOCBTRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)I |
Origin of Product |
United States |
Preparation Methods
Table 1. Stepwise Synthesis of this compound
Detailed Reaction Conditions
-
- Diazotization: Sodium nitrite and hydrochloric acid are used to form the diazonium intermediate from the 3-amino group.
- Substitution: Copper(I) chloride is added to replace the diazonium group with chlorine.
- Temperature: Typically performed at 0–5°C for diazotization, then warmed to room temperature for substitution.
- Solvent: Aqueous or mixed aqueous-organic media.
-
- Silica gel column chromatography is the standard method for isolating the pure product.
Direct Halogenation:
Selective iodination and chlorination of pyrazine derivatives can be achieved using N-iodosuccinimide and N-chlorosuccinimide, but regioselectivity must be carefully controlled.Esterification:
If starting from the acid, methylation is performed using methanol and acid catalysis or methyl iodide and base.
Related Synthetic Examples
While direct literature on this compound is limited, closely related compounds such as methyl 3-iodopyrazine-2-carboxylate have been synthesized via diazotization and iodination of the corresponding amino ester. This supports the feasibility of the Sandmeyer approach for introducing halogens at specific positions on the pyrazine ring.
Table 2. Comparative Yields and Conditions for Related Pyrazine Derivatives
| Compound | Key Step | Yield (%) | Reference |
|---|---|---|---|
| Methyl 3-iodopyrazine-2-carboxylate | Diazotization/Iodination | 44 | |
| This compound | Diazotization/Chlorination | Not reported |
Research Findings and Notes
- The Sandmeyer reaction is robust for transforming amino groups to halides on electron-deficient heterocycles such as pyrazines.
- Regioselective halogenation is crucial; order of halogen introduction affects the outcome.
- Purity of starting materials and careful control of reaction conditions are essential for high yields and selectivity.
- The methyl ester group is stable under Sandmeyer conditions, making it suitable for multi-step synthesis.
Chemical Reactions Analysis
Methyl 3-chloro-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 3-chloro-6-iodopyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazine derivatives are widely studied due to their diverse applications. Below is a detailed comparison of Methyl 3-chloro-6-iodopyrazine-2-carboxylate with structurally related compounds.
Structural and Functional Group Analysis
Research Findings and Data
Table 1: Key Properties of Selected Pyrazine Derivatives
Biological Activity
Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a halogenated pyrazine derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both chlorine and iodine substituents, may enhance its biological activity compared to other pyrazine derivatives. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C6H4ClIN2O2
- Molecular Weight : Approximately 298.47 g/mol
- Structure : The compound features a pyrazine ring with chlorine at the 3-position and iodine at the 6-position, along with a carboxylate ester group at the 2-position.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, related compounds in the pyrazine family have shown significant biological properties, including:
- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. The presence of halogens can enhance their lipophilicity, potentially improving their ability to penetrate cellular membranes and interact with biological targets.
- Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. For instance, halogenated pyrazines have been reported to exhibit cytotoxic effects against various cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | Antimicrobial and anticancer activity reported |
| Methyl 3-bromo-6-chloropyrazine-2-carboxylate | C6H4BrClN2O2 | Exhibits different reactivity; potential for varied biological activity |
| Methyl 3-fluoro-6-chloropyrazine-2-carboxylate | C6H4ClFN2O2 | Enhanced electronic properties; potential for increased activity |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | C6H7BrN4O2 | Combines amino and bromo functionalities; varied activity profile |
The mechanisms through which this compound may exert its biological effects are likely related to its ability to interact with specific enzymes or receptors within biological systems. The halogen substituents may facilitate stronger binding interactions through halogen bonding, enhancing the compound's efficacy against certain targets .
Case Studies
- Antiviral Activity : A study demonstrated that structurally similar compounds exhibited inhibitory effects on viral proteases, which are crucial for viral replication. The IC50 values indicated varying degrees of potency, suggesting that modifications in the molecular structure can significantly impact antiviral efficacy .
- Cytotoxicity Evaluation : Comparative studies on substituted pyrazines showed that specific structural features correlate with enhanced cytotoxicity against tumor cell lines. The presence of halogens was found to influence lipophilicity and binding affinity, thereby affecting overall biological activity .
Q & A
Q. What synthetic methodologies are recommended for introducing both chloro and iodo substituents onto the pyrazine ring in Methyl 3-chloro-6-iodopyrazine-2-carboxylate?
Sequential nucleophilic aromatic substitution is effective. First, introduce the chloro group at the 3-position via chlorination of methyl pyrazine-2-carboxylate using POCl₃ under reflux. Next, iodinate the 6-position using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Monitor regioselectivity using ¹H NMR (e.g., downfield shifts for aromatic protons) and confirm purity via HPLC (>97% purity threshold) .
Q. How can the crystal structure of this compound be determined and refined?
Collect single-crystal X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å). Solve the structure using direct methods in SHELXS and refine with SHELXL, applying anisotropic displacement parameters for heavy atoms (I, Cl). Use WinGX or Olex2 for graphical interpretation. Validate refinement with R1 < 5% and check for twinning using the BASF parameter. Mercury CSD can visualize halogen bonding networks .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Prioritize:
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and halogenated aromatic carbons (C3-Cl: δ ~140 ppm; C6-I: δ ~95 ppm).
- XRD : Resolve spatial arrangement of substituents (e.g., dihedral angles between pyrazine and ester groups).
- HRMS : Verify molecular ion [M+H]⁺ (expected m/z 328.8794 for C₆H₄ClIN₂O₂). Cross-reference with simulated isotopic patterns .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and observed NMR chemical shifts in derivatives of this compound?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts. If deviations exceed 0.5 ppm, assess solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., rotameric equilibria) via variable-temperature NMR. Correlate with X-ray data to confirm static vs. dynamic structural features .
Q. What strategies optimize regioselective halogenation in polyhalogenated pyrazinecarboxylates to avoid byproducts?
Leverage the ester group’s electron-withdrawing effect to direct electrophilic substitution. For chloro: Use POCl₃ with catalytic DMAP at 80°C. For iodo: Employ directed ortho-metalation (LDA, −78°C) followed by iodine quenching. Monitor reaction progress via in situ Raman spectroscopy (peaks at 500–600 cm⁻¹ for C–I bonds) to terminate at 85% conversion .
Q. How do intermolecular interactions influence crystallization outcomes for this compound?
Analyze Hirshfeld surfaces (CrystalExplorer) to identify dominant interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
